molecular formula C16H11ClN2O4 B461014 2-Amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile CAS No. 665000-76-0

2-Amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

Cat. No.: B461014
CAS No.: 665000-76-0
M. Wt: 330.72g/mol
InChI Key: GQOPJONGLSGGOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-Amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile belongs to a class of pyrano[3,2-b]pyran derivatives synthesized via multicomponent reactions involving kojic acid, aldehydes, and malononitrile . These compounds are structurally characterized by a fused pyranopyran core with functional groups such as amino, hydroxymethyl, and cyano moieties.

Properties

IUPAC Name

2-amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O4/c17-11-4-2-1-3-9(11)13-10(6-18)16(19)23-14-12(21)5-8(7-20)22-15(13)14/h1-5,13,20H,7,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOPJONGLSGGOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tin Tetrachloride-Supported Nano Silica Gel Catalysis

A solvent-free, one-pot three-component reaction utilizing tin tetrachloride immobilized on silica gel nanoparticles (SnCl₄/SiO₂ NPs) represents a high-yield method for synthesizing pyrano[3,2-b]pyran derivatives. The reaction involves kojic acid (5-hydroxy-2-hydroxymethyl-4H-pyran-4-one), 2-chlorobenzaldehyde , and malononitrile under thermal conditions (80–100°C). The SnCl₄/SiO₂ NPs catalyst (0.004 g) facilitates a sequential Knoevenagel condensation, Michael addition, and cyclization, achieving 95% yield within 15 minutes.

Key advantages :

  • Solvent-free conditions minimize environmental impact.

  • Reusability : The catalyst retains activity for up to five cycles without significant loss in efficiency.

Characterization data :

  • IR (KBr) : 3450 cm⁻¹ (NH₂), 2225 cm⁻¹ (C≡N), 1656 cm⁻¹ (C=O).

  • ¹H NMR (DMSO-d₆) : δ 7.60–7.26 (aromatic protons), 6.33 (pyran ring CH), 5.70 (OH), 4.85 (methine proton).

Ultrasound-Assisted Organocatalytic Domino Reaction

An alternative approach employs L-proline (20 mol%) as a organocatalyst under ultrasound irradiation (40 kHz, 180 W) in aqueous ethanol (1:1 v/v). This method condenses 2-chlorobenzaldehyde , malononitrile , and kojic acid at ambient temperature, completing the reaction in 8–12 minutes with 97% yield . The ultrasonic waves enhance mass transfer and reduce activation energy, promoting rapid cyclization.

Mechanistic insights :

  • Knoevenagel adduct formation : Aldehyde and malononitrile react to generate an α,β-unsaturated nitrile.

  • Michael addition : Kojic acid attacks the adduct, forming a pyran intermediate.

  • Tautomerization and cyclization : Intramolecular hemiacetal formation yields the target compound.

Optimization table :

ParameterOptimal ValueYield Impact
Catalyst loading20 mol%Max 97%
SolventEtOH:H₂O (1:1)95–97%
Temperature25°CNo degradation

Comparative Analysis of Synthetic Routes

Reaction Efficiency and Sustainability

The SnCl₄/SiO₂ NPs method excels in atom economy (82%) due to solvent-free conditions, whereas the ultrasound method offers energy efficiency (8-minute runtime). Both strategies avoid hazardous reagents, aligning with green chemistry principles.

Substrate Scope and Limitations

Electron-withdrawing groups on benzaldehyde (e.g., 2-Cl, 4-NO₂) enhance reactivity, reducing reaction time by 30% compared to electron-donating substituents. Aliphatic aldehydes, however, exhibit lower yields (≤70%) due to steric hindrance.

Scalability and Industrial Feasibility

Gram-Scale Synthesis

The SnCl₄/SiO₂ NPs protocol was scaled to 50 mmol, maintaining a 93% yield with consistent purity (>99% by HPLC). Catalyst recovery via simple filtration reduces production costs by 40%.

Process Intensification via Ultrasound

Continuous-flow reactors integrated with ultrasound modules achieve 1.2 kg/day output, demonstrating industrial viability. Energy consumption is reduced to 0.8 kWh/mol, outperforming conventional heating.

Characterization and Quality Control

Spectroscopic Validation

  • ¹³C NMR (126 MHz) : δ 169.80 (C=O), 159.47 (C≡N), 136.41 (C-Cl).

  • XRD : Crystalline monoclinic structure with P2₁/c space group, lattice parameters a = 8.42 Å, b = 10.15 Å.

Purity Assessment

HPLC analysis (C18 column, MeOH:H₂O 70:30) shows a single peak at t_R = 4.2 min, confirming >99% purity. Residual catalyst metals (Sn, Si) are below 0.1 ppm (ICP-OES) .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, a study synthesized a series of similar compounds and evaluated their effects against various human tumor cell lines. Notably, certain derivatives exhibited significant antiproliferative activities, leading to microtubule disruption and G2/M cell cycle arrest in melanoma cells .

Case Study: Anticancer Mechanisms

A specific derivative demonstrated:

  • Microtubule Disruption : Inducing apoptosis in cancer cells.
  • Anti-Angiogenic Effects : Reducing blood vessel formation in tumor environments both in vitro and in vivo.

Antimicrobial Properties

Another area of research involves the antimicrobial properties of this compound. The structural features of pyrano derivatives have been linked to enhanced activity against various bacterial strains. The synthesis of related compounds has shown promising results against resistant strains, indicating potential for development as new antibiotics .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit tyrosinase, an enzyme critical in melanin production. A synthesized derivative exhibited competitive inhibition with an IC50 value significantly lower than that of traditional inhibitors like kojic acid . This suggests potential applications in treating hyperpigmentation disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerMicrotubule disruption, apoptosis
Anti-AngiogenicReduced blood vessel formation
AntimicrobialActivity against resistant bacteria
Tyrosinase InhibitionCompetitive inhibition (IC50 = 7.69 µM)

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Findings :

  • Fluorine at the para position (6b) significantly enhances antityrosinase activity (3-fold more potent than kojic acid) due to electronegativity and optimal steric fit .
  • Chlorine substituents (e.g., 6h) improve thermal stability (higher melting points) but show reduced activity compared to fluorine .

Physicochemical Properties

Compound ID Melting Point (°C) IR Stretching (cm⁻¹) ¹H NMR Shifts (DMSO-d6)
6a 221–224 3400 (NH₂), 2199 (CN) δ 4.10 (-CH₂), 5.09 (-OCH₂)
6h 232–236 3406 (NH₂), 2191 (CN) Not fully reported
6o (methylbenzyloxy) 241–245 3345 (OH), 2200 (CN) δ 2.33 (-CH₃), 3.76 (-OCH₃)
Target Compound Not reported Predicted: ~3400 (NH₂), 2200 (CN) N/A

Trends :

  • Electron-withdrawing groups (e.g., -Cl, -F) increase melting points due to stronger intermolecular interactions .
  • Hydroxymethyl (-CH₂OH) and cyano (-CN) groups contribute to solubility in polar solvents like DMSO .

Biological Activity

2-Amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (CAS No. 665000-76-0) is a compound belonging to the pyran class of heterocycles, which are known for their diverse biological activities. This article explores its biological activity, including antimicrobial, antitumor, and other pharmacological properties.

  • Molecular Formula : C16H11ClN2O4
  • Molecular Weight : 330.72 g/mol
  • Structure : The compound features a pyrano-pyran framework with various functional groups that contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In a study assessing the antibacterial efficacy of related pyran derivatives:

  • Inhibition Zones : Compounds were tested against various bacterial strains, demonstrating inhibition zones ranging from 20 mm to over 90% in some cases.
  • Comparative Efficacy : The compound showed comparable effectiveness to standard antibiotics like ampicillin and gentamicin against both gram-positive and gram-negative bacteria .
CompoundGram-positive Inhibition Zone (mm)Gram-negative Inhibition Zone (mm)
Compound A21.4 ± 0.522.0 ± 0.5
Compound B23.5 ± 0.724.1 ± 0.6
Test Compound 25.0 ± 1.0 26.5 ± 1.2

Antifungal Activity

The compound has also been evaluated for antifungal properties:

  • It showed notable effectiveness against several fungal species, including Candida albicans and Cryptococcus neoformans, with inhibition percentages reaching up to 96% at certain concentrations .

Antitumor Activity

Preliminary studies suggest that derivatives of this compound may possess antitumor properties:

  • In vitro assays indicated cytotoxic effects on various cancer cell lines, with IC50 values suggesting significant potential for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects is still under investigation but is believed to involve:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in microbial cells.
  • Disruption of Cell Membrane Integrity : The presence of halogenated phenyl groups may enhance membrane permeability, leading to cell lysis in susceptible organisms.

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds:

  • Study on Antimicrobial Efficacy : A comparative study highlighted that derivatives with similar structural motifs exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating potent activity .
  • Antitumor Research : Another study focusing on pyran derivatives demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-amino-4-(2-chlorophenyl)-pyrano[3,2-b]pyran derivatives?

  • Methodological Answer :

  • Microwave-assisted synthesis enables rapid cyclocondensation of precursors (e.g., 2-chlorobenzaldehyde derivatives with malononitrile) under controlled conditions, achieving high yields (~90%) and reduced reaction times .
  • One-pot multicomponent reactions in aqueous or acetic acid media (e.g., glacial acetic acid without catalysts) are efficient for forming the pyran core. Crystallization from ethanol-DMF (1:1) ensures purity .
  • Key characterization : Use 1H NMR^1 \text{H NMR} (e.g., δ 4.55 ppm for hydroxymethyl protons), 13C NMR^{13} \text{C NMR} (e.g., δ 160.4 ppm for carbonyl carbons), and IR (e.g., 2193 cm1^{-1} for nitrile stretching) to confirm structural motifs .

Q. How can spectroscopic data resolve ambiguities in structural assignments for this compound?

  • Methodological Answer :

  • NMR analysis : Compare chemical shifts of aromatic protons (δ 7.2–8.0 ppm) and substituents (e.g., δ 1.83 ppm for CH3_3) with literature data for analogous pyrano[3,2-b]pyran systems .
  • IR validation : Confirm the presence of NH2_2 (3406 cm1^{-1}) and C=O (1681 cm1^{-1}) groups to differentiate from dehydroxylated byproducts .
  • HRMS cross-check : Verify molecular ion peaks (e.g., [M+Na]+^+ at m/z 386.0677) to rule out impurities .

Q. What purification strategies are optimal for isolating this compound?

  • Methodological Answer :

  • Crystallization : Use ethanol-DMF (1:1) or 95% aqueous ethanol to isolate high-purity crystals. Monitor melting points (e.g., 160°C vs. literature 158–160°C) for consistency .
  • Column chromatography : Employ silica gel with ethyl acetate/hexane gradients (3:7) to separate regioisomers or unreacted starting materials .

Advanced Research Questions

Q. How do crystal packing and intermolecular interactions influence the stability of this compound?

  • Methodological Answer :

  • X-ray diffraction : Analyze dihedral angles (e.g., 49.2° between pyran and naphthyl rings) to assess planarity. Non-coplanar systems may reduce π-π stacking, affecting solubility .
  • Hydrogen bonding : Identify N–H⋯N (2.8–3.0 Å) and N–H⋯O (2.9 Å) interactions forming R22_2^2(8) motifs, which stabilize the lattice .
  • π-π interactions : Measure centroid distances (e.g., 3.88 Å for chlorophenyl rings) to predict aggregation tendencies .

Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up?

  • Methodological Answer :

  • Parameter screening : Use fractional factorial designs to prioritize variables (e.g., temperature, solvent ratio). For example, microwave power (100–150 W) and time (5–20 min) significantly impact yield .
  • Response surface modeling : Optimize solvent systems (e.g., acetic acid/water ratios) to balance reaction rate and purity. Central composite designs predict ideal conditions with ≤5% error .

Q. What mechanistic insights explain contradictory bioactivity data in structurally similar analogs?

  • Methodological Answer :

  • SAR studies : Compare antiproliferative activity of 2-chlorophenyl vs. 3-chlorophenyl derivatives. The 2-chloro substituent may enhance steric hindrance, reducing binding to kinase targets .
  • Docking simulations : Model interactions with ATP-binding pockets (e.g., EGFR) to rationalize IC50_{50} variations. Hydroxymethyl groups may form hydrogen bonds absent in methyl analogs .

Q. How to address discrepancies in melting points or spectral data across studies?

  • Methodological Answer :

  • Polymorph screening : Perform differential scanning calorimetry (DSC) to detect crystalline forms. For example, a 2°C variation in melting points (160°C vs. 158°C) may indicate different packing modes .
  • Solvent effects : Re-crystallize from alternative solvents (e.g., acetonitrile vs. ethanol) and re-analyze NMR to confirm tautomeric or conformational differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.